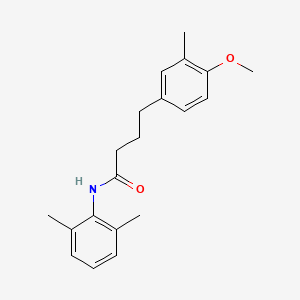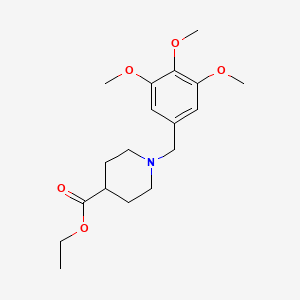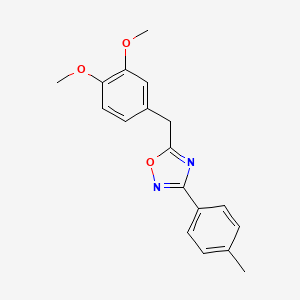
N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related N-aryl butanamide derivatives typically involves multi-step organic reactions, starting from suitable phenyl or aryl acids transformed into esters, hydrazides, and subsequently into the target butanamide compounds through condensation reactions with appropriate amines or amides in the presence of reagents like N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016). These methods underscore the versatility and adaptability of butanamide synthesis to include various substituent groups, providing a foundation for synthesizing N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide can be elucidated using techniques such as X-ray diffraction, NMR, and mass spectrometry. These methods offer insights into the compound's atomic arrangement, bond lengths, angles, and overall geometry, which are crucial for understanding its chemical behavior and reactivity. For example, studies on related molecules have detailed their crystalline structure and intermolecular interactions, shedding light on the structural features that may influence the compound's physical and chemical properties (Bai et al., 2012).
Chemical Reactions and Properties
N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide, like its analogs, is expected to undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, depending on the reaction conditions. These reactions can alter the compound's functional groups, leading to new derivatives with different chemical and biological activities. For instance, the photoreaction of N,N-dimethylpyruvamide, a related compound, in different solvents has been studied, demonstrating the influence of solvent and concentration on product distribution (K. Shima et al., 1984).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and optical rotation, provide insights into the compound's behavior in various environments and its suitability for specific applications. For example, the melting range and solubility in different solvents have been reported for related butanamide compounds, indicating their physical state and potential for formulation in pharmaceutical preparations (Mohammad N. Noshi, 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects that dictate the compound's applications in chemical synthesis and potential biological activity. Investigations into related compounds' reactivity, such as their ability to engage in substitution reactions or act as ligands in coordination chemistry, reveal the diverse chemical behavior and applications of butanamide derivatives (G. Koten et al., 1978).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-7-5-8-15(2)20(14)21-19(22)10-6-9-17-11-12-18(23-4)16(3)13-17/h5,7-8,11-13H,6,9-10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVADVQRANUTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657122.png)
![[(3R*,4R*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5657127.png)
![[5-(2-methoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5657129.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5657141.png)

![4-ethyl-3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-phenyl-4H-1,2,4-triazole](/img/structure/B5657158.png)
![6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5657179.png)


![4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5657219.png)
![4-(N,N-diethylglycyl)-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5657220.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5657240.png)
![N-{rel-(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5657245.png)